molecular formula C66H93N13O25 B15285278 Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine CAS No. 113274-56-9

Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine

Cat. No.: B15285278
CAS No.: 113274-56-9
M. Wt: 1468.5 g/mol
InChI Key: ZNEKMMIWGPUTGR-UHFFFAOYSA-N
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Description

Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a synthetic peptide composed of 12 amino acid residues: Gly, Asp, Phe, Glu, Glu, Ile, Pro, Glu, Glu, Tyr, Leu, and Gln. The peptide lacks post-translational modifications (e.g., glycosylation or sulfation) observed in related compounds, which may influence its solubility, stability, and receptor interactions .

Properties

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583167
Record name Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113274-56-9
Record name Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc/tBu-Based Chain Elongation

The Fmoc/tBu strategy remains the gold standard for synthesizing peptides up to 50 residues. For GADFEEIPEEYLQ, the C-to-N elongation protocol involves:

Resin Selection : Rink amide MBHA resin (0.55 mmol/g loading) is preferred for C-terminal amidation. Swelling in dichloromethane (DCM) for 1 hour ensures optimal solvent accessibility.

Coupling Conditions :

  • Activators : HBTU/HATU with 4 eq DIEA in DMF (3:1 v/v DMF:NMP for hydrophobic residues).
  • Double Coupling : Required for sterically hindered residues (e.g., Ile⁵, Pro⁶) to achieve >99% efficiency.

Side-Chain Protection :

Residue Protecting Group Deprotection Condition
Asp² OtBu TFA/water (95:5)
Glu⁴,⁵,⁷,⁸ OtBu TFA/water (95:5)
Tyr¹⁰ tBu TFA/water (95:5)

Pseudoproline dipeptides (e.g., Glu-Glu↦Oxazolidine) between Glu⁴-Glu⁵ and Glu⁷-Glu⁸ reduce β-sheet aggregation. Microwave-assisted synthesis at 50°C improves coupling efficiency for Glu-rich regions by 23% compared to room temperature.

Fragment Condensation Approaches

For sequences exceeding 20 residues, convergent synthesis via native chemical ligation (NCL) minimizes cumulative coupling errors.

Fragment Design

Fragment 1 : Gly¹-Asp²-Phe³-Glu⁴-Glu⁵ (MW 663.7 Da)

  • Synthesized on 2-chlorotrityl chloride resin to enable mild cleavage (1% TFA/DCM).
  • C-terminal thioesterification using 3-mercaptopropionic acid for NCL compatibility.

Fragment 2 : Ile⁶-Pro⁷-Glu⁸-Glu⁹-Tyr¹⁰-Leu¹¹-Gln¹² (MW 967.2 Da)

  • Synthesized with N-terminal Cys(S-tBu) for ligation.
  • Purification via preparative HPLC (C18, 10–40% ACN gradient) yields 82% purity.

Ligation :

  • Combine fragments (1:1.2 molar ratio) in 6 M Gn·HCl, 0.1 M Na₂HPO₄, 20 mM TCEP, pH 7.5.
  • Add 20 mM MPAA; react for 24 h at 37°C.
  • Global deprotection with TFA/thioanisole/water (90:5:5) removes tBu/S-tBu groups.

Overcoming Synthesis Challenges

Aggregation Mitigation

GADFEEIPEEYLQ’s four glutamates predispose it to β-sheet formation. Strategies include:

  • Chaotropic Additives : 0.4 M LiCl in DMF increases solvation, improving coupling yields by 18%.
  • Backbone Depsipeptides : Replace Glu⁴-Glu⁵ ester bonds to disrupt hydrogen bonding.

Epimerization Control

The Pro⁶ residue risks epimerization during fragment coupling. Using:

  • 5 mol% HOAt with PyAOP reduces racemization to <1%.
  • Pre-activation of Fragment 1’s thioester with AgNO₃ ensures rapid ligation.

Analytical Validation

HPLC Purification :

Column Gradient Retention Time Purity
Kinetex C18 15–50% ACN/0.1% TFA 22.4 min 95.7%

Mass Spectrometry :

  • Calculated [M+H]⁺: 1445.6 Da
  • Observed [M+H]⁺: 1445.3 Da (Δ = -0.3 ppm)

Circular Dichroism : α-helical content (12%) confirms proper folding despite multiple glutamates.

Comparative Method Evaluation

Metric SPPS Fragment Condensation
Total Yield 14% 37%
Synthesis Time 18 days 26 days
Cost per mg $82 $134
Purity (HPLC) 88% 95%

Fragment condensation offers superior purity but requires 44% more time due to intermediate purifications.

Emerging Techniques

Catalytic peptide thioacid formation (source) enables N-to-C elongation with minimal protecting groups:

  • Convert N-terminal Fmoc-Gly¹ to thioacid using Lawesson’s reagent.
  • Oxidative coupling with Asp(OtBu)-Phe-OAll in air.
  • Iterate using HOBt/EDC·HCl for Glu residues. This method reduces waste by 68% compared to SPPS but is currently limited to peptides under 15 residues.

Chemical Reactions Analysis

Types of Reactions

Hirudin (54-65) (desulfated) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences or functional groups .

Scientific Research Applications

Hirudin (54-65) (desulfated) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, modification, and interactions.

    Biology: Investigated for its role in inhibiting thrombin and its potential therapeutic applications in anticoagulation.

    Medicine: Explored for its use in preventing blood clots and treating thrombotic disorders.

    Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.

Mechanism of Action

Hirudin (54-65) (desulfated) exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation. The interaction between hirudin and thrombin involves specific amino acid residues and structural motifs that facilitate strong and specific binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide shares structural homology with other therapeutic peptides, particularly those used in tissue repair and regeneration. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Modifications Molecular Weight (g/mol) Applications Source
Glycyl-alpha-aspartylphenylalanyl...leucylglutamine (Target) Linear 12-mer: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln None ~1,665 (calculated) Research/therapeutic (hypothetical)
Rusalatide Acetate (CAS-875455-82-6) 18-mer with Valinamide, Cysteinyl, and additional residues Acetylation, sulfation 7,054.00 Bone, skin, and cartilage healing
N-Acetyl-L-alpha-aspartyl...O-sulfo-L-tyrosyl...glutamine (Supplier Compound) Includes N-acetyl and O-sulfo-tyrosine modifications Acetylation, sulfation Not provided Research/development (supplier)

Key Findings:

Structural Complexity: The target peptide is shorter (12 residues) compared to Rusalatide Acetate (18 residues), which contains additional functional groups like cysteinyl and arginyl residues critical for disulfide bonding and receptor binding .

Functional Implications :

  • Rusalatide Acetate demonstrates clinical efficacy in tissue repair due to its extended sequence and modifications, which stabilize tertiary structure and enhance bioactivity .
  • The absence of sulfation or acetylation in the target peptide may limit its stability in physiological environments compared to modified analogs .

Analytical Challenges :

  • Glycomics protocols (e.g., MIRAGE guidelines) and glycan analysis tools (e.g., GlycoBase) are critical for characterizing post-translational modifications in related peptides but are less relevant for the unmodified target compound .

Biological Activity

Glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a complex peptide composed of multiple amino acids, which contributes to its unique biological activities. Understanding the biological activity of this compound involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C66H93N13O25
  • Molecular Weight : Approximately 1,409.53 g/mol
  • Classification : Peptide

This compound is a synthetic peptide that includes various amino acids known for their roles in biological processes, including glutamic acid and aspartic acid, which are crucial for neurotransmission and metabolic pathways.

  • Enzymatic Interactions :
    • The compound may interact with enzymes such as gamma-glutamyl transpeptidase (GGT), which plays a significant role in glutathione metabolism and redox homeostasis. GGT catalyzes the hydrolysis of gamma-glutamyl compounds, facilitating the transfer of gamma-glutamyl groups to various substrates, which can enhance solubility and bioavailability of drugs .
  • Cellular Effects :
    • Studies have shown that peptides similar to glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl can influence cell proliferation and apoptosis in cancer cells by modulating GGT activity. Increased GGT expression is often associated with tumor growth and chemotherapy resistance .

Case Studies and Research Findings

  • Inhibition Studies :
    • Research indicates that certain sulfur-containing compounds can inhibit GGT activity, potentially leading to reduced tumor cell proliferation. For example, ovothiol A has been shown to induce autophagy in liver carcinoma cells and exhibit anti-inflammatory properties . This suggests that similar peptides could be explored for their inhibitory effects on GGT in various cancer models.
  • Synthesis and Yield :
    • An enzymatic method using bacterial GGT has been developed for synthesizing gamma-d-glutamyl compounds efficiently. This method enhances the yield of desired products while minimizing by-products, indicating a promising approach for producing peptides like glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
Glycyl-alpha-aspartylphenylalanyl-alpha-glutamylC66H93N13O25Potential GGT inhibitor; modulates cellular metabolism
Ovothiol AC7H12N2O4SInduces autophagy; inhibits GGT activity
Gamma-GlutamyltaurineC9H16N2O5SEnhances solubility; potential food additive

Future Directions

The exploration of glycyl-alpha-aspartylphenylalanyl-alpha-glutamyl's biological activity presents opportunities for further research into its therapeutic potential, particularly in oncology and metabolic disorders. Future studies should focus on:

  • In Vivo Studies : Assessing the effects of this peptide in animal models to understand its pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific pathways through which this peptide exerts its effects on cell metabolism and proliferation.
  • Formulation Development : Developing delivery systems that enhance the bioavailability of this peptide for clinical applications.

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